HCV-IN-7 (hydrochloride)
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Overview
Description
HCV-IN-7 (hydrochloride) is an orally active and potent pan-genotypic inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It exhibits a superior pan-genotypic profile and favorable pharmacokinetic characteristics, making it a promising candidate for antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCV-IN-7 (hydrochloride) involves multiple steps, including the formation of a tricyclic central core. The synthetic route typically includes the following steps:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups to enhance antiviral activity.
- Purification and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of HCV-IN-7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
HCV-IN-7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents like sodium borohydride.
- Substitution reagents like alkyl halides.
Major Products
The major products formed from these reactions include derivatives of HCV-IN-7 (hydrochloride) with modified antiviral properties .
Scientific Research Applications
HCV-IN-7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of NS5A inhibitors.
Biology: Investigated for its effects on HCV replication and interaction with host cells.
Medicine: Explored as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays .
Mechanism of Action
HCV-IN-7 (hydrochloride) exerts its effects by inhibiting the NS5A protein of HCV. This inhibition prevents the replication and assembly of the virus, thereby reducing viral load. The compound targets the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for virion replication complex assembly .
Comparison with Similar Compounds
Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for HCV treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor with a broad spectrum of activity.
Uniqueness
HCV-IN-7 (hydrochloride) stands out due to its superior pan-genotypic profile and favorable pharmacokinetic characteristics. It shows potent antiviral activity across multiple HCV genotypes and has a good liver uptake, making it a promising candidate for further development .
Properties
Molecular Formula |
C40H50Cl2N8O6S |
---|---|
Molecular Weight |
841.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1 |
InChI Key |
HVGIKJUXPYMGSR-BQMYBVSNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
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